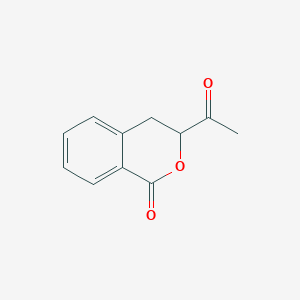

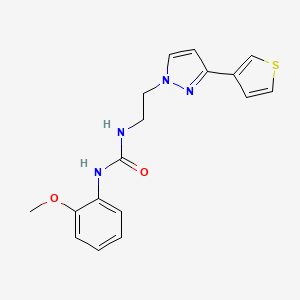

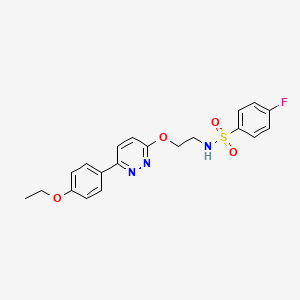

![molecular formula C15H12N2O4S B2392180 Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate CAS No. 919847-76-0](/img/structure/B2392180.png)

Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a chemical compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another synthetic technique for isoxazole synthesis involves the use of Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications

Synthesis and Characterization

Compounds similar to ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate have been synthesized through various methods, including cyclization of thioamide with 2-chloroacetoacetate and the coupling of diazo compounds with either ethyl cyanoacetate or ethyl acetoacetate. These methods have led to the creation of various derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). The Gewald thiophene synthesis was utilized to obtain several ethyl 2-aminothiophene-3-carboxylates, leading to the discovery of stable inhibitors of human leukocyte elastase (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).

Photophysical and Singlet Oxygen Activation Properties

The photophysical properties of related compounds have been studied, revealing that they exhibit fluorescence possibly due to dual emission from different excited states. These compounds have been evaluated as singlet-oxygen sensitizers, indicating their potential use in photo-oxidation applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Antimicrobial and Anticancer Activity

Some derivatives have been synthesized and screened for their antimicrobial and anticancer activities. Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors showed potent activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, the synthesis of thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems attached to the lauryl group demonstrated antimicrobial activity, emphasizing the versatility of these compounds in developing new therapeutic agents (Hemdan & El-Mawgoude, 2015).

Future Directions

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, has enormous significance. It is always imperative to develop new eco-friendly synthetic strategies . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . Therefore, the study and development of Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate and its derivatives could be a promising direction for future research.

Mechanism of Action

Target of Action

Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a complex compound that likely interacts with multiple targetsIt’s known that both thiophene and isoxazole derivatives have been associated with a variety of biological effects . Thiophene derivatives, for instance, have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Isoxazole derivatives have demonstrated analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Mode of Action

Based on the known activities of thiophene and isoxazole derivatives, it can be inferred that the compound may interact with its targets to modulate their function . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene and isoxazole derivatives, it is likely that this compound affects multiple pathways .

Result of Action

Based on the known activities of thiophene and isoxazole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level .

properties

IUPAC Name |

ethyl 2-(1,2-oxazole-5-carbonylamino)-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-2-20-15(19)12-9-5-3-4-6-11(9)22-14(12)17-13(18)10-7-8-16-21-10/h3-8H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNUWADVJXEMBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

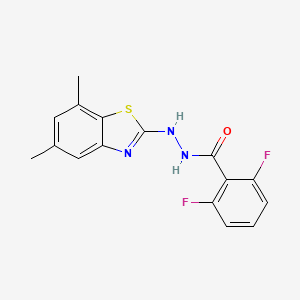

![N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2392098.png)

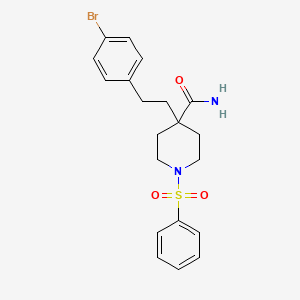

![N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2392113.png)

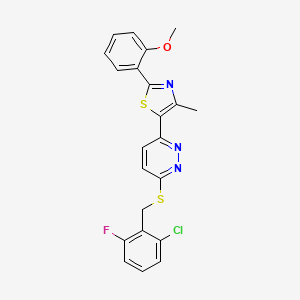

![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)

![4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B2392116.png)